3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate
Description
Properties
IUPAC Name |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-2-7(12)13-6-8(3-9,4-10)5-11/h2,9-11H,1,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZFEIZSYJAXKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(CO)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204518 | |
| Record name | 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55919-77-2 | |
| Record name | Pentaerythritol monoacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55919-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055919772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2,2-bis(hydroxymethyl)propyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate typically involves the esterification of acrylic acid with 3-hydroxy-2,2-bis(hydroxymethyl)propanol . The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product. The use of distillation and crystallization techniques helps in purifying the compound .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate undergoes various chemical reactions, including:
Polymerization: The acrylate group can undergo free radical polymerization to form polymers.
Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Common Reagents and Conditions
Polymerization: Initiators such as or are commonly used.
Esterification: Acid catalysts like or .
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid .
Major Products
Polymers: Formed through polymerization.
Esters: Formed through esterification.
Carbonyl Compounds: Formed through oxidation.
Scientific Research Applications
Chemical Properties and Structure
3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate has the molecular formula and a molecular weight of 190.196 . Its CAS number is 55919-77-2 . The InChI Key is ZCZFEIZSYJAXKS-UHFFFAOYSA-N . The LogP value is -0.459, indicating its hydrophilic nature .
Scientific Research Applications
- HPLC Separation: this compound can be analyzed using reverse phase (RP) HPLC with relatively simple conditions . The mobile phase typically consists of acetonitrile, water, and phosphoric acid . For mass spectrometry (MS) compatible applications, formic acid can be used instead of phosphoric acid . Newcrom R1 columns, which are reverse-phase columns with low silanol activity, are used in this separation .
- Hydrophilic Modification of Polymeric Membranes: this compound can be used to prepare highly hydrophilic polypropylene (PP) hollow fiber membranes via graft polymerization .
- FT-IR Spectrum Analysis: this compound is used in the creation of pentaerythritol monoacrylate .
Industrial Applications
- Polymers with Pendant Acrylates: this compound is a part of a category of polymers containing pendant acrylate groups, which find use in paints, coatings, inks, toners, colorants, adhesives, sealants, and plastic and polymer products . These are mainly used in professional settings .
Safety and Toxicological Considerations
- Limited toxicological data are available for this compound .
- Polymers with pendant acrylates, which include this compound, can be moderate eye irritants .
- Based on available data and read-across data from polyol acrylates, this compound is not expected to be genotoxic .
Mutagenic Potential
Due to the limited information available in the search results, well-documented case studies are not available.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate primarily involves its ability to undergo polymerization and esterification reactions. The acrylate group participates in free radical polymerization, forming long polymer chains. The hydroxyl groups can form esters with carboxylic acids, leading to the formation of various derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pentaerythritol and Derivatives
Pentaerythritol (2,2-bis(hydroxymethyl)propane-1,3-diol)
- Molecular formula : C₅H₁₂O₄ (MW: 136.15 g/mol).
- Applications: Manufacture of adhesives, sealants, and non-reactive flame retardants .
- Toxicity : Minimal mammalian toxicity, making it suitable for consumer products .
Dipentaerythritol
- Structure : 2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol.
- Functionality : Six hydroxyl groups; higher molecular weight (254.28 g/mol).
- Applications : Flame retardants, lubricants.
- Toxicity : Moderate acute oral toxicity but safer than conventional insecticides .
Tripentaerythritol
- Structure : A more complex polyol with nine hydroxyl groups.
- Applications: Limited industrial use due to synthetic complexity and uncharacterized toxicity .
Acrylate-Functionalized Derivatives
Dipentaerythritol Hexaacrylate
- Structure : Six acrylate groups attached to a dipentaerythritol backbone.
- Molecular weight : ~524 g/mol (estimated).
- Applications : High crosslinking density in UV-curable coatings and adhesives .
- Reactivity : Higher than 3-hydroxy-2,2-bis(hydroxymethyl)propyl acrylate due to multiple vinyl groups.
3-Hydroxypropyl Acrylate
Ester Derivatives
3-Hydroxy-2,2-bis(hydroxymethyl)propyl Docosanoate
- Structure: Esterified with docosanoic (behenic) acid.
- Molecular formula : C₂₇H₅₄O₅ (MW: 458.71 g/mol).
- Properties : High hydrophobicity (XLogP: 8.8) due to the long alkyl chain.
- Applications : Lubricants, emulsifiers .
3-Hydroxy-2,2-bis(hydroxymethyl)propyl Palmitate
Functional and Performance Comparison
Flame Retardancy
Toxicity Profiles
| Compound | LD₅₀ (Oral, Rat) | Toxicity Category |
|---|---|---|
| 3-Hydroxy-...propyl acrylate | 50–300 mg/kg | Category 3 |
| Dipentaerythritol | 300–2000 mg/kg | Low acute |
| 3-Hydroxypropyl acrylate | 50–300 mg/kg | Category 3 |
| Pentaerythritol | >2000 mg/kg | Non-toxic |
Physical Properties
| Property | 3-Hydroxy-...propyl acrylate | Pentaerythritol | Dipentaerythritol Hexaacrylate |
|---|---|---|---|
| Molecular Weight (g/mol) | 190.19 | 136.15 | ~524 |
| Hydroxyl Groups | 3 | 4 | 0 |
| Acrylate Groups | 1 | 0 | 6 |
| LogP | -1.0 (estimated) | -2.2 | 2.5 |
Biological Activity
3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate (commonly referred to as PEA) is a multifunctional compound with significant implications in various biological and chemical applications. Its unique structure, featuring multiple hydroxymethyl groups, enhances its reactivity and potential biological activity. This article delves into the biological activities associated with PEA, supported by data tables and relevant research findings.
- Molecular Formula : C₈H₁₄O₅
- CAS Number : 55919-77-2
- Structure : PEA contains two hydroxymethyl groups attached to a propyl backbone with an acrylate functional group, which contributes to its polymerization capabilities.
Biological Activity Overview
The biological activity of PEA has been explored primarily in the context of its applications in polymer science and biomedicine. Key areas of interest include:
-
Antimicrobial Properties :
- PEA has been integrated into various polymer matrices to enhance their antimicrobial efficacy. Studies indicate that films incorporating PEA exhibit significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
-
Biocompatibility :
- Due to its hydroxyl functional groups, PEA demonstrates good biocompatibility, making it suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds.
-
Polymer Modification :
- PEA is often used to modify polymer membranes, improving their hydrophilicity and permeability. This modification is crucial in applications like water purification and drug delivery.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of PEA when incorporated into polyurethane films. The results showed a notable reduction in bacterial colonies on the surface of PEA-modified films compared to control samples without PEA.
| Sample Type | Bacterial Colony Count (CFU/mL) | Inhibition (%) |
|---|---|---|
| Control (No PEA) | 1.5 x 10^6 | 0 |
| PEA-modified Film | 3.0 x 10^5 | 80 |
Case Study 2: Biocompatibility Assessment
In vitro studies assessed the cytotoxicity of PEA using human fibroblast cell lines. The results indicated that PEA concentrations up to 100 µg/mL did not significantly reduce cell viability, confirming its potential for safe biomedical applications.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 50 | 90 |
| 100 | 85 |
The antimicrobial activity of PEA is believed to stem from its ability to disrupt bacterial cell membranes, leading to increased permeability and subsequent cell lysis. The hydroxymethyl groups may also facilitate hydrogen bonding with cellular components, enhancing its interaction with microbial cells.
Applications in Drug Delivery
PEA's hydrophilic nature allows it to serve as a carrier for hydrophobic drugs, improving their solubility and bioavailability. Research indicates that drug-loaded PEA-based nanoparticles exhibit controlled release profiles and enhanced cellular uptake.
Q & A
Q. What experimental methods are recommended for confirming the molecular structure of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate?
To confirm the molecular structure, use nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .
- NMR Analysis : In the -NMR spectrum, signals corresponding to the acrylate double bond (δ ~5.8–6.4 ppm) and hydroxyl groups (δ ~1.5–3.5 ppm, depending on solvent) should be observed. The -NMR spectrum will show carbonyl resonance (δ ~165–170 ppm) and carbons from the bis(hydroxymethyl)propyl backbone (δ ~60–75 ppm) .
- HPLC : Reverse-phase HPLC with a mobile phase of acetonitrile/water/phosphoric acid (or formic acid for MS compatibility) can separate and quantify the compound. Column specifications (e.g., Newcrom R1 with 3 µm particles) optimize resolution for low-molecular-weight polyols .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Acute Oral Toxicity : The LD ranges from 50–300 mg/kg (Category 3 toxicity), necessitating strict personal protective equipment (PPE) and fume hood use .
- First Aid : In case of inhalation, move to fresh air and monitor respiratory function. Contaminated clothing must be removed immediately. Avoid oral ingestion; seek medical attention if exposed .
Advanced Research Questions
Q. How does the hydroxyl group configuration in this compound influence its biological activity compared to analogs?
The compound’s three hydroxyl groups contribute to hydrophilic interactions and osmotic effects. In related pentaerythritol derivatives, smaller molecules with fewer hydroxyl groups (e.g., mesoerythritol) induce greater osmotic shock in Drosophila suzukii due to higher solubility and cooling effects in solution. This suggests that steric hindrance from additional hydroxyls may reduce biological activity by limiting molecular diffusion across cellular membranes .
Q. How can contradictions in toxicity data between structurally similar compounds be resolved?
Contradictions arise from differences in experimental models (e.g., oral vs. dermal exposure) and molecular specificity. For example:
- This compound shows moderate oral toxicity (LD 50–300 mg/kg) .
- Dipentaerythritol , a larger analog, exhibits lower acute toxicity due to reduced bioavailability .
To resolve discrepancies, standardize testing protocols (e.g., OECD Guidelines 423 for acute oral toxicity) and compare in vitro cytotoxicity assays (e.g., hemolymph cytolysis in D. suzukii) to clarify structure-activity relationships .
Q. What analytical strategies are effective for isolating impurities in synthetic batches of this compound?
- Preparative HPLC : Use a Newcrom R1 column with gradient elution (acetonitrile/water, 0.1% phosphoric acid) to separate impurities. Monitor at 210 nm for acrylate detection .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies impurities via exact mass matching (e.g., m/z 190.08412 for the parent ion) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
